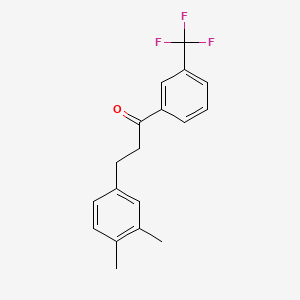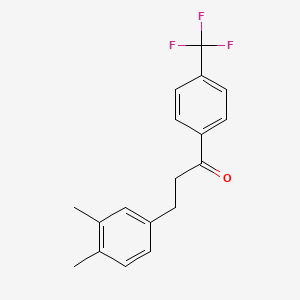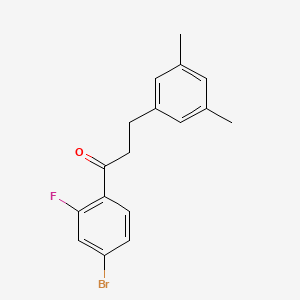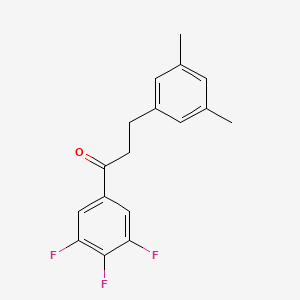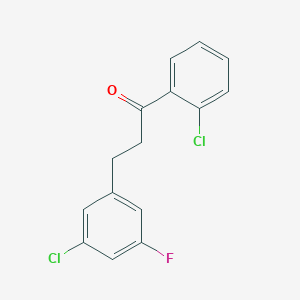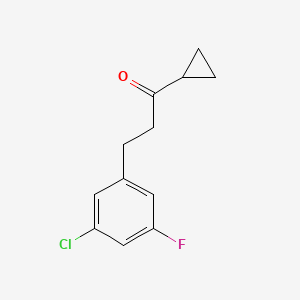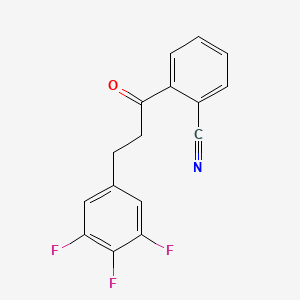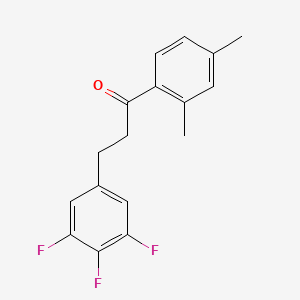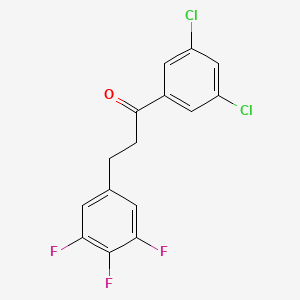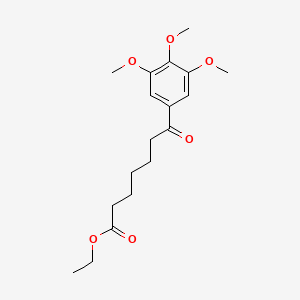
7-(3,4,5-三甲氧基苯基)-7-氧代庚酸乙酯
描述
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, also known as TMA-6, is a chemical compound that belongs to the family of tryptamines. It is a psychoactive substance that has been used in scientific research for its potential therapeutic effects. TMA-6 is structurally similar to other tryptamines, such as psilocybin and DMT, and it is believed to have similar effects on the brain.
科学研究应用
抗癌作用
含有TMP基团的化合物通过有效抑制微管蛋白、热休克蛋白90 (Hsp90)、硫氧还蛋白还原酶 (TrxR)、组蛋白赖氨酸特异性脱甲基酶1 (HLSD1)、激活素受体样激酶2 (ALK2)、P-糖蛋白 (P-gp) 和血小板衍生生长因子受体β等而表现出显著的抗癌作用 .
抗真菌和抗菌特性
一些含有TMP基团的化合物表现出有希望的抗真菌和抗菌特性,包括对抗幽门螺旋杆菌和结核分枝杆菌的活性 .
抗病毒活性
有报道称,基于TMP的化合物具有抗病毒活性,对获得性免疫缺陷综合征 (AIDS) 病毒、丙型肝炎病毒和流感病毒等病毒具有潜在作用 .
抗寄生虫剂
含有TMP药效团的化合物也显示出对利什曼原虫、疟疾和锥虫等寄生虫的显著疗效,表明它们具有作为抗寄生虫剂的潜力 .
抗炎、抗阿尔茨海默病、抗抑郁症和抗偏头痛特性
这些化合物与抗炎、抗阿尔茨海默病、抗抑郁症和抗偏头痛特性有关,从而扩展了它们的治疗范围 .
抗惊厥和镇静剂
设计并合成了一个新的 (E)-3-(3,4,5-三甲氧基苯基)丙烯酸 (TMCA) 酰胺衍生物系列,并对其抗惊厥、镇静活性及神经毒性进行了生物学评价 . 其中,化合物4、9和16在初步评价中表现出良好的抗惊厥活性 .
作用机制
Target of Action
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, as a compound containing the trimethoxyphenyl (TMP) group, is known to interact with several targets. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The interaction of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate with these targets can lead to changes in their function. For instance, its binding to tubulin can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and thus blocking cell division . Similarly, its interaction with Hsp90 can interfere with the protein’s chaperone function, leading to the degradation of Hsp90 client proteins and the inhibition of cell growth and proliferation .
Biochemical Pathways
The action of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate affects several biochemical pathways. By inhibiting tubulin polymerization, it interferes with the cell cycle, particularly the mitotic phase . Its inhibition of Hsp90 affects multiple signaling pathways that depend on Hsp90 client proteins, including those involved in cell growth, survival, and differentiation . Furthermore, its interaction with P-gp can affect drug transport and resistance .
Pharmacokinetics
The trimethoxyphenyl group is known to enhance the bioavailability of compounds, suggesting that ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate’s action include the disruption of the cell cycle, the degradation of certain proteins, the alteration of signal transduction, and the modulation of drug transport . These effects can lead to the inhibition of cell growth and proliferation, making Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate a potential anti-cancer agent .
安全和危害
生化分析
Biochemical Properties
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often involve inhibition or modulation of enzyme activity, leading to various biochemical effects. For instance, the inhibition of tubulin polymerization by Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can disrupt microtubule dynamics, which is essential for cell division and intracellular transport .
Cellular Effects
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate exerts several effects on different types of cells and cellular processes. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are crucial for cell proliferation and survival . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and down-regulating anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate involves several key interactions at the molecular level. This compound binds to specific sites on biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate binds to the colchicine binding site on tubulin, preventing its polymerization and destabilizing microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety profile . Long-term exposure to Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity, nephrotoxicity, and hematological abnormalities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxic effects in preclinical studies .
Metabolic Pathways
Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and safety profile .
Transport and Distribution
The transport and distribution of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein (P-gp), which can affect its intracellular concentration and therapeutic efficacy . Additionally, binding proteins in the plasma and tissues can influence the distribution and localization of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate, impacting its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct Ethyl 7-(3,4,5-trimethoxyphenyl)-7-oxoheptanoate to particular organelles, enhancing its therapeutic potential . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and optimize its use in biomedical applications .
属性
IUPAC Name |
ethyl 7-oxo-7-(3,4,5-trimethoxyphenyl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-5-24-17(20)10-8-6-7-9-14(19)13-11-15(21-2)18(23-4)16(12-13)22-3/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRBBTAVMRCGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251823 | |
| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-75-5 | |
| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4,5-trimethoxy-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


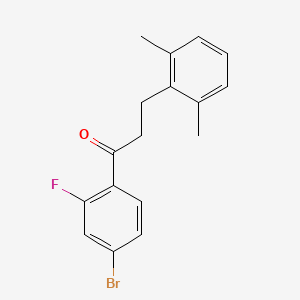
![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)
